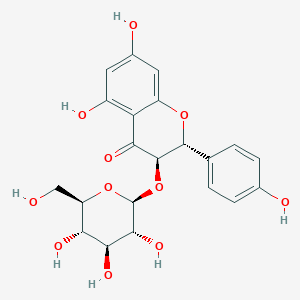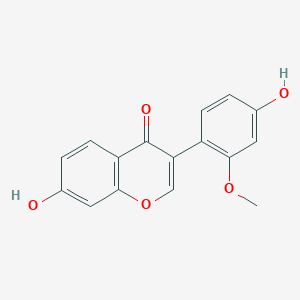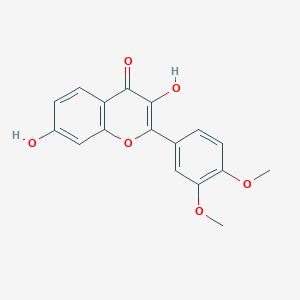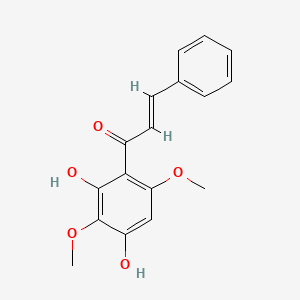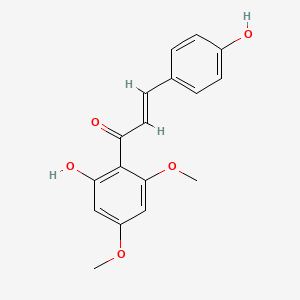
Ficin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ficin is a latex substance from the trunk of a tree called Ficus insipida . It is used as medicine, as well as in medical procedures and manufacturing . This compound is classified as a thiol protease . It contains a single reactive cysteine at its active site . The amino acid homology of the active site is similar to that of papain .
Synthesis Analysis
A droplet-based microfluidic synthesis approach for preparation of this compound capped gold nano clusters (AuNCs) was developed . Well dispersed AuNCs could be procured within 8 min .
Molecular Structure Analysis
This compound isoform A has a total structure molecular weight of 47.20 kDa; isoform B has a total weight of 48.56 kDa; isoform C has a total weight of 25.12 kDa; and isoform D has a total weight of 24.50 kDa .
Chemical Reactions Analysis
This compound is known to enhance reactivity caused by antibodies in the ABO, Rh, Kidd, Lewis, I, and P blood group systems, while destroying reactivity of antibodies in the Duffy, and MNS blood group systems .
Physical And Chemical Properties Analysis
This compound is a proteolytic enzyme (a cysteine protease) contained in fig tree (Ficus carica) latex . This compound is effective for protein hydrolysis and as a clotting agent for cheesemaking .
Aplicaciones Científicas De Investigación
Aplicaciones Biomédicas
Ficin exhibe un potencial significativo en el campo biomédico debido a sus propiedades proteolíticas. Se ha estudiado por su capacidad para interrumpir las biopelículas, que son capas protectoras formadas por bacterias que las hacen resistentes a los antibióticos {svg_1}. Al descomponer estas biopelículas, this compound puede mejorar la eficacia de los tratamientos antibióticos. Además, su actividad proteolítica es útil en la cicatrización de heridas, ya que puede ayudar a eliminar el tejido muerto y promover la regeneración del tejido sano {svg_2}.
Industria alimentaria
En la industria alimentaria, this compound se utiliza por su capacidad de ablandar la carne al descomponer las fibras musculares duras. Este proceso enzimático mejora la textura y la digestibilidad de los productos cárnicos. Además, el papel de this compound en el proceso de maduración de los higos sugiere su potencial para ser utilizado en la maduración de otras frutas, mejorando su sabor y valor nutricional {svg_3}.
Inmovilización en polímeros
Investigaciones recientes han explorado la inmovilización de this compound en polímeros basados en carboximetilcelulosa {svg_4}. Esta técnica permite que la enzima se reutilice y proporciona una liberación más controlada de su actividad. La this compound inmovilizada conserva su actividad proteolítica y se puede aplicar en diversos campos, incluyendo la biomedicina y la biotecnología, donde las enzimas estables y reutilizables son ventajosas {svg_5}.
Generación de fragmentos de anticuerpos
This compound se emplea en la generación de fragmentos F(ab’)2 de anticuerpos, particularmente IgG1 de ratón {svg_6}. Estos fragmentos se utilizan en investigaciones inmunológicas y aplicaciones de diagnóstico. El uso de this compound en este proceso es crucial, ya que permite la producción de fragmentos de anticuerpos con alto rendimiento y especificidad {svg_7}.
Infecciones parasitarias
This compound se ha utilizado tradicionalmente y en la investigación actual para el tratamiento de infecciones parasitarias de los intestinos. Su acción proteolítica ayuda en la digestión y eliminación de parásitos, proporcionando un remedio natural para tales infecciones {svg_8}.
Caracterización de enzimas y funciones
Las funciones de this compound en el desarrollo de las plantas y la bioconversión de nutrientes son objeto de investigación continua. La comprensión de estos roles puede conducir al descubrimiento de nuevas aplicaciones en la agricultura y la horticultura, como mejorar la resistencia de los cultivos a las plagas o mejorar la absorción de nutrientes {svg_9}.
Mecanismo De Acción
Target of Action
Ficin, also known as ficain, is a proteolytic enzyme extracted from the latex sap from the stems, leaves, and unripe fruit of the American wild fig tree Ficus insipida . It belongs to the class of cysteine endopeptidases . The primary targets of this compound are proteins, specifically at the carboxyl side of Gly, Ser, Thr, Met, Lys, Arg, Tyr, Ala, Asn, and Val .
Mode of Action
This compound interacts with its protein targets through a three-step process . First, it forms a loose enzyme-substrate complex. Then, the -SH group in the active center of the enzyme is acylated by the carbonyl group of the substrate. Finally, the acylating enzyme decomposes, producing enzymes and products .
Biochemical Pathways
This compound plays a critical role in the overall plant development through the bioconversion of different nutrients from one form to others . It exhibits a special function in fruit development, growth, and ripening process . It is also involved in the antiparasitic, antimicrobial, and anticancer activities .
Pharmacokinetics
It is known that this compound is a cysteine endopeptidase enzyme with a highly efficient capacity to break protein
Result of Action
This compound’s proteolytic activity results in the cleavage of proteins at specific sites, producing a low molecular weight-specific polypeptide chain . This can have various effects depending on the specific proteins targeted. For example, in the context of blood group systems, this compound is known to enhance reactivity caused by antibodies in the ABO, Rh, Kidd, Lewis, I, and P blood group systems, while destroying reactivity of antibodies in the Duffy, and MNS blood group systems .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, this compound exhibits enhanced peroxidase-like activity when combined with copper, suggesting that the presence of certain metal ions can modulate its activity . Additionally, the pH of the environment can affect the activity of this compound
Safety and Hazards
When taken by mouth, purified ficin is likely safe when used in food amounts . But there isn’t enough reliable information to know if purified this compound is safe when used as a medicine . Crude this compound (latex) is likely unsafe when taken by mouth at high doses . High doses of crude this compound can cause seizures, coma, and even death .
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
Ficin exhibits a highly efficient capacity to break down proteins. It cleaves protein at the glycosylic side of various amino acids including Gly, Ser, Thri, Met, Lys, Arg, Tyr, Ala, Asn, and Val . This makes it widely used in peptide hydrolysis to produce low molecular weight-specific polypeptide chains . This compound is composed of a single polypeptide chain with a molecular weight of 23,100 ± 300 Dalton, and it shows optimal activity at a pH between 6.5 and 8.5 .
Cellular Effects
This compound has been found to have significant effects on various types of cells. For instance, it has been shown to enhance the reactivity caused by antibodies in the ABO, Rh, Kidd, Lewis, I, and P blood group systems, while destroying reactivity of antibodies in the Duffy, and MNS blood group systems . In addition, this compound has been reported to inhibit the formation of biofilms by certain bacteria, such as Candida albicans .
Molecular Mechanism
At the molecular level, this compound exerts its effects through its proteolytic activity. It cleaves proteins at the glycosylic side of various amino acids, leading to the breakdown of these proteins . The amino-acid residues forming the active site of this compound are involved in the formation of hydrogen bonds and hydrophobic interactions, which increase the proteolytic activity of the enzyme .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. For instance, this compound has been shown to effectively inhibit the formation of biofilms by Candida albicans and even detach pre-formed biofilms . Furthermore, the semi-purified fraction of this compound exhibited an inhibitory effect on α-amylase and α-glucosidase enzymes .
Dosage Effects in Animal Models
In animal models, the effects of this compound have been observed to vary with different dosages. For instance, in a study using a κ-carrageenan-induced rat tail thrombosis model, this compound showed a dose-dependent antithrombotic effect .
Metabolic Pathways
This compound is involved in the metabolic pathways related to protein degradation. As a proteolytic enzyme, it breaks down proteins into smaller polypeptides or amino acids, which can then be used in other metabolic processes .
Transport and Distribution
This compound is extracted from the latex sap of the fig tree, which suggests that it is transported and distributed within the plant through the latex system
Subcellular Localization
This compound is a type of protease that is localized in the latex of the fig tree . In terms of subcellular localization, 24 out of 31 identified PLCP proteins, a group that includes this compound, were targeted to the lysosome/vacuole, while 2 were targeted to the cytoplasm and 5 to the extracellular matrix .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway of Ficin involves the isolation of the enzyme from the latex of the fig tree (Ficus carica) and subsequent purification. However, Ficin can also be synthesized chemically using various methods.", "Starting Materials": [ "L-Asparagine", "L-Glutamine", "L-Arginine", "L-Lysine", "L-Histidine", "L-Tyrosine", "L-Phenylalanine", "L-Leucine", "L-Isoleucine", "L-Valine", "L-Methionine", "L-Cysteine", "L-Tryptophan", "L-Serine", "L-Threonine", "L-Alanine", "L-Glycine", "L-Proline", "L-Aspartic acid", "L-Glutamic acid", "Formaldehyde", "Hydrogen peroxide", "Sodium hydroxide", "Sulfuric acid", "Methanol", "Ethanol", "Acetone", "Chloroform", "Benzene", "Petroleum ether", "Diethyl ether", "Acetic anhydride", "Acetic acid", "Sodium acetate", "Sodium chloride", "Water" ], "Reaction": [ "1. Condensation of L-Asparagine and L-Glutamine in the presence of formaldehyde and hydrogen peroxide to form a dipeptide.", "2. Hydrolysis of the dipeptide with sulfuric acid to obtain L-Aspartic acid and L-Glutamic acid.", "3. Esterification of L-Aspartic acid and L-Glutamic acid with methanol to form methyl esters.", "4. Reduction of the methyl esters with sodium borohydride to obtain the corresponding alcohols.", "5. Condensation of the alcohols with L-Arginine, L-Lysine, L-Histidine, L-Tyrosine, L-Phenylalanine, L-Leucine, L-Isoleucine, L-Valine, L-Methionine, L-Cysteine, and L-Tryptophan in the presence of acetic anhydride to form the corresponding peptides.", "6. Hydrolysis of the peptides with sodium hydroxide to obtain the corresponding amino acids.", "7. Esterification of the amino acids with methanol to form methyl esters.", "8. Reduction of the methyl esters with sodium borohydride to obtain the corresponding alcohols.", "9. Condensation of the alcohols with L-Serine, L-Threonine, L-Alanine, L-Glycine, and L-Proline in the presence of acetic anhydride to form the corresponding peptides.", "10. Hydrolysis of the peptides with sodium hydroxide to obtain the corresponding amino acids.", "11. Isolation and purification of Ficin from the synthesized amino acids using various techniques such as chromatography and electrophoresis." ] } | |
Número CAS |
9001-33-6 |
Fórmula molecular |
CH2FI2N |
Peso molecular |
300.841 g/mol |
Nombre IUPAC |
fluoro-[(imino-λ3-iodanyl)methylidene]-λ3-iodane |
InChI |
InChI=1S/CH2FI2N/c2-3-1-4-5/h1,5H |
Clave InChI |
POTUGHMKJGOKRI-UHFFFAOYSA-N |
SMILES canónico |
C(=IF)I=N |
Origen del producto |
United States |
Q & A
Q1: What is Ficin and how does it interact with its targets?
A1: this compound is a cysteine protease, meaning its catalytic mechanism relies on a cysteine residue in its active site. [, , , , ]. Similar to other cysteine proteases like papain, this compound utilizes a catalytic dyad involving cysteine and histidine residues. [, , ] It cleaves peptide bonds in proteins and exhibits a broad substrate specificity, showing activity against various amino acid residues. [, , , ]
Q2: Does this compound affect the coagulation cascade?
A2: Yes, this compound exhibits fibrinolytic and anticoagulant properties. Research demonstrates its ability to cleave fibrinogen, the precursor to fibrin, which forms blood clots. [] Additionally, this compound prolongs both prothrombin time (PT) and activated partial thromboplastin time (aPTT), indicating interference with the coagulation cascade. []
Q3: How does this compound impact the formation of biofilms by oral pathogens?
A3: Studies demonstrate that this compound inhibits the formation of biofilms by several oral pathogens, including Streptococcus mutans, a key contributor to dental caries. [] This effect is concentration-dependent and is attributed to this compound's proteolytic activity, which disrupts the extracellular polymeric substances (EPS) matrix essential for biofilm integrity. [, ]
Q4: What is the molecular weight of this compound?
A4: this compound exists in multiple forms, leading to slight variations in molecular weight. A purified major this compound from Ficus carica showed a molecular mass of 23,100 ± 300 Da as determined by matrix-assisted laser desorption ionization-time of flight (MALDI-TOF) analysis. []
Q5: Are there structural differences between this compound and other cysteine proteases like papain?
A5: While this compound and papain share similarities in their active sites, studies employing 4-chloro-7-nitrobenzo-2-oxa-1,3-diazole as a reactivity probe suggest a structural difference. [] Unlike the bell-shaped pH-rate profile for papain, this compound exhibits a sigmoidal profile, indicating a potential lack of a carboxyl group conformationally equivalent to Aspartic Acid-158 in papain. This difference might influence the catalytic properties of these enzymes. []
Q6: Can this compound be immobilized for biotechnological applications?
A7: Yes, this compound can be immobilized on various support materials like Celite and carboxymethyl cellulose (CM-cellulose). [, ] This immobilization often enhances stability, allowing for reuse and facilitating downstream processing in applications like food technology. [, , ]
Q7: How does immobilization affect the properties of this compound?
A8: Immobilization can alter the enzymatic properties of this compound. For instance, this compound immobilized on Celite showed a shift in optimal temperature for activity from 60°C to 80°C compared to its free form. [] Additionally, the extent of immobilization and the nature of the support material can impact the enzyme's activity and stability. [, ]
Q8: What are some known applications of this compound?
A9: this compound finds application in various fields, including:* Food Technology: Tenderizing meat [, , , , ], producing cheese and other dairy products [, ], and generating bioactive peptides with potential health benefits. []* Biotechnology: Used as a biocatalyst in various industrial processes due to its broad substrate specificity. []* Research: Employed in protein analysis and peptide sequencing. [] * Medical Research: Investigated for its potential in treating microbial biofilms [, ], wound healing, and as a potential therapeutic agent in cardiovascular diseases. [, ]
Q9: Have computational methods been applied to study this compound?
A10: Yes, molecular docking studies have been employed to investigate the interactions between this compound and potential inhibitors or carrier molecules. These simulations provide insights into binding energies, interaction sites, and the impact of structural modifications on enzyme activity. [, ]
Q10: How do structural modifications affect the activity of this compound?
A11: While specific SAR studies on this compound are limited in the provided research, it is known that modifications to its active site or surrounding residues can significantly impact its catalytic activity and substrate specificity. For instance, chemical modification of the essential thiol group can lead to inactivation. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




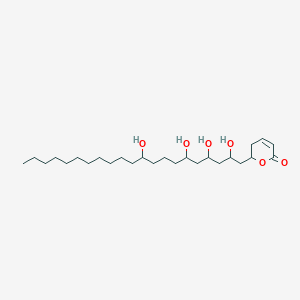
![8-[5-(5,7-Dihydroxy-4-oxo-2,3-dihydrochromen-2-yl)-2-hydroxyphenyl]-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one](/img/structure/B600323.png)

